molecular formula C24H31N3O2 B236638 N-[4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl]-4-ethylbenzamide

N-[4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl]-4-ethylbenzamide

Cat. No.: B236638
M. Wt: 393.5 g/mol
InChI Key: ZGHIMZLBCJIAJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl]-4-ethylbenzamide is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a piperazine ring, a phenyl group, and an ethylbenzamide moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl]-4-ethylbenzamide typically involves a multi-step process. One common method includes the acylation of 1-piperazine with 2,2-dimethylpropanoyl chloride, followed by the coupling of the resulting intermediate with 4-ethylbenzoyl chloride. The reaction conditions often require the use of a base such as triethylamine and an organic solvent like dichloromethane. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-[4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl]-4-ethylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the carbonyl groups to alcohols.

    Substitution: The aromatic rings in the compound can participate in electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitric acid for nitration, bromine for bromination.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

N-[4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl]-4-ethylbenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl]-4-ethylbenzamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-2-methoxybenzamide
  • N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-4-methylbenzamide
  • N-(4-(2,2-dimethylpropanoyl)phenyl)-4-nitrobenzamide

Uniqueness

N-[4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl]-4-ethylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and interactions with various biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C24H31N3O2

Molecular Weight

393.5 g/mol

IUPAC Name

N-[4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl]-4-ethylbenzamide

InChI

InChI=1S/C24H31N3O2/c1-5-18-6-8-19(9-7-18)22(28)25-20-10-12-21(13-11-20)26-14-16-27(17-15-26)23(29)24(2,3)4/h6-13H,5,14-17H2,1-4H3,(H,25,28)

InChI Key

ZGHIMZLBCJIAJC-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)C(C)(C)C

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)C(C)(C)C

Origin of Product

United States

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